molecular formula C18H33NO B14077669 Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- CAS No. 101564-21-0

Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl-

Cat. No.: B14077669
CAS No.: 101564-21-0
M. Wt: 279.5 g/mol
InChI Key: QXXLUPWSUAZMPG-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- is an organic compound with a complex structure. It belongs to the class of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its cyclohexane ring and the presence of a butyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- typically involves the reaction of cyclohexanecarboxylic acid with an amine. The process can be carried out under various conditions, including:

    Amidation Reaction: Cyclohexanecarboxylic acid reacts with butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.

    Catalytic Hydrogenation: The compound can also be synthesized by hydrogenating a precursor compound in the presence of a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- may involve large-scale amidation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Nucleophiles: Various nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions include cyclohexanecarboxylic acid, cyclohexylamine, and substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: A simpler analog without the butyl group.

    Cyclohexylcarboxamide: Another related compound with a similar structure.

    Hexahydrobenzamide: A compound with a similar cyclohexane ring but different substituents.

Uniqueness

Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring, a butyl group, and an amide linkage makes it a versatile compound with diverse applications.

Properties

CAS No.

101564-21-0

Molecular Formula

C18H33NO

Molecular Weight

279.5 g/mol

IUPAC Name

N-butyl-4-(cyclohexylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H33NO/c1-2-3-13-19-18(20)17-11-9-16(10-12-17)14-15-7-5-4-6-8-15/h15-17H,2-14H2,1H3,(H,19,20)

InChI Key

QXXLUPWSUAZMPG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CCC(CC1)CC2CCCCC2

Origin of Product

United States

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